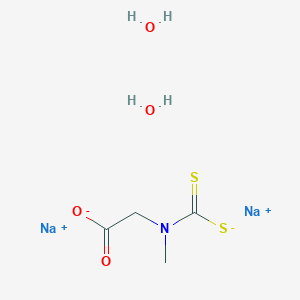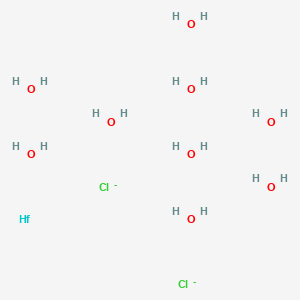
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electron Paramagnetic Resonance (EPR) Detection of Nitric Oxide : N-(Dithiocarboxy)sarcosine has been utilized in combination with ferrous salt as an effective spin trap for detecting nitric oxide (NO) production in biological systems using EPR spectroscopy. This application is significant in studying endotoxaemia and NO-metry at room temperature in organs like the liver (Płonka et al., 2003).
Photometric Determination of Copper and Cobalt : The compound has been used for the photometric determination of copper and cobalt in environmental samples. This involves sorption on Amberlite XAD resin and measurement of the absorbance of the eluted chelate, highlighting its role in environmental monitoring and analytical chemistry (Sakai, 1980; Sakai & Mori, 1986).
In Vivo EPR Imaging of Endogenous Nitric Oxide : N-(Dithiocarboxy)sarcosine, in its iron complex form, has been used for in vivo EPR imaging of endogenous NO in mice. This is crucial for noninvasive investigation of NO distribution in pathological organs or tissues (Yoshimura et al., 1996; Yoshimura, 1997).
Reductive Nitrosylation and Redox Cycling : The reaction of NO with the iron(III) complex of N-(Dithiocarboxy)sarcosine has been studied, providing insights into reductive nitrosylation involving iron(IV) as an intermediate. Additionally, redox cycling of iron complexes of N-(Dithiocarboxy)sarcosine has been explored, which is significant in understanding the biochemical processes involving iron and NO (Fujii et al., 2000; Lu & Koppenol, 2005).
Selective Determination of Mercury(II) Ion : The compound has been used for the selective determination of mercury(II) ions by solvent extraction and reversed-phase HPLC with photometric detection, demonstrating its application in trace metal analysis (Ichinoki et al., 2003).
Sarcosine Metal Halogenide Structures : The crystal structure of sarcosine metal halogenide salts, including those with N-(Dithiocarboxy)sarcosine, has been studied to understand the interaction of sarcosine with metal ions (Fleck et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;2-[methyl(sulfidocarbothioyl)amino]acetate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2Na.2H2O/c1-5(4(8)9)2-3(6)7;;;;/h2H2,1H3,(H,6,7)(H,8,9);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCXTRTAVRJGB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNa2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![Bicyclo[6.2.0]deca-1,3,5,7-tetraene](/img/structure/B577146.png)

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

